molecular formula C10H9Cl2NOS B14312746 7-Chloro-6-(2-chloroethyl)-4-methylthieno[3,2-b]pyridin-5(4H)-one CAS No. 110109-37-0

7-Chloro-6-(2-chloroethyl)-4-methylthieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B14312746
CAS No.: 110109-37-0
M. Wt: 262.15 g/mol
InChI Key: RSOGMNKVZBXDBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-6-(2-chloroethyl)-4-methylthieno[3,2-b]pyridin-5(4H)-one is a heterocyclic compound that features a thieno[3,2-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-(2-chloroethyl)-4-methylthieno[3,2-b]pyridin-5(4H)-one typically involves the following steps:

    Formation of the Thieno[3,2-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative, with a pyridine derivative under acidic or basic conditions.

    Alkylation: The 2-chloroethyl group can be introduced via an alkylation reaction using 2-chloroethyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the chlorine atoms, potentially replacing them with hydrogen atoms.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of dechlorinated derivatives.

    Substitution: Formation of substituted thieno[3,2-b]pyridine derivatives.

Scientific Research Applications

7-Chloro-6-(2-chloroethyl)-4-methylthieno[3,2-b]pyridin-5(4H)-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of 7-Chloro-6-(2-chloroethyl)-4-methylthieno[3,2-b]pyridin-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The chlorine atoms and the thieno[3,2-b]pyridine core play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-6-(2-chloroethyl)-4-methylthieno[3,2-b]pyridin-5(4H)-one is unique due to the presence of both chlorine atoms and the thieno[3,2-b]pyridine core, which confer specific chemical reactivity and biological activity that may not be present in similar compounds.

Properties

CAS No.

110109-37-0

Molecular Formula

C10H9Cl2NOS

Molecular Weight

262.15 g/mol

IUPAC Name

7-chloro-6-(2-chloroethyl)-4-methylthieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C10H9Cl2NOS/c1-13-7-3-5-15-9(7)8(12)6(2-4-11)10(13)14/h3,5H,2,4H2,1H3

InChI Key

RSOGMNKVZBXDBS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=C(C1=O)CCCl)Cl)SC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.